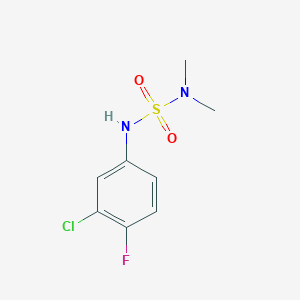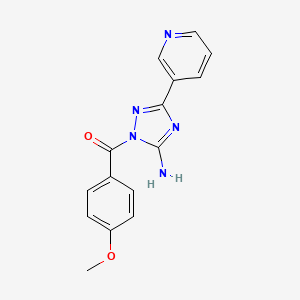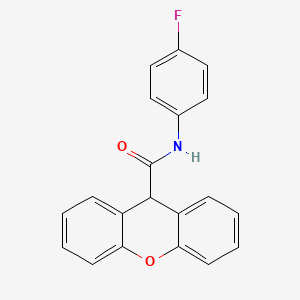![molecular formula C20H18O3 B5856046 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as DBCO-coumarin, is a synthetic compound that has gained attention in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen involves the reaction of the vinyl group with azide-functionalized biomolecules via the CuAAC reaction. This reaction forms a stable triazole linkage between the biomolecule and the fluorescent probe, allowing for specific labeling and visualization.
Biochemical and Physiological Effects
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen has no known biochemical or physiological effects on cells or tissues. It is non-toxic and has been shown to have minimal interference with cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen as a fluorescent probe is its high selectivity for azide-functionalized biomolecules. This allows for specific labeling and visualization of target biomolecules in live cells and tissues. Additionally, its fluorescence properties make it a useful tool for imaging and tracking biological processes.
One limitation of using 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen is its relatively low quantum yield and photostability compared to other fluorescent probes. This can result in decreased signal intensity and shorter imaging times.
Future Directions
For the use of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen in scientific research include the development of more efficient synthesis methods and the improvement of its fluorescence properties. Additionally, its use in combination with other fluorescent probes and imaging techniques may provide new insights into biological processes. Finally, the application of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen in drug discovery and development may provide new opportunities for targeted therapies.
Synthesis Methods
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen is synthesized through a multi-step process involving the reaction of 7-hydroxycoumarin with 4-vinylbenzyl chloride and subsequent reactions with 3,4-dimethylphenyl magnesium bromide and copper (I) iodide. The final product is obtained through purification by column chromatography.
Scientific Research Applications
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen has been widely used in scientific research as a fluorescent probe for bioconjugation. It has been shown to selectively react with azide-functionalized biomolecules, such as proteins, DNA, and RNA, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the labeling and visualization of specific biomolecules in live cells and tissues.
properties
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-4-15-5-7-16(8-6-15)12-22-17-9-10-18-13(2)14(3)20(21)23-19(18)11-17/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHFXDNCECXTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-ethenylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)




![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)